N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide
Description
N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a methyl group, and a chlorobenzenesulfonamido group attached to an acetamide backbone
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-13-11(15)8-14(2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVLZLRMHBJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide typically involves the reaction of N-methyl-4-chlorobenzenesulfonamide with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Major Products
Nucleophilic substitution: Substituted sulfonamides
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Scientific Research Applications
N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of tumor growth in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-chlorobenzenesulfonamide
- N-ethyl-4-chlorobenzenesulfonamide
- N-methyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide
Uniqueness
N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the chlorobenzenesulfonamido moiety, allows for a diverse range of chemical reactions and potential applications. This compound’s ability to inhibit carbonic anhydrase and its potential antimicrobial and anticancer activities further distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
